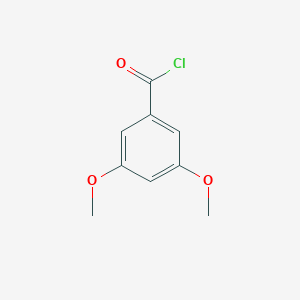

3,5-Dimethoxybenzoyl chloride

Descripción general

Descripción

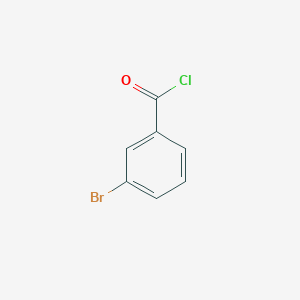

3,5-Dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .

Synthesis Analysis

The synthesis of 3,5-Dimethoxybenzoyl chloride involves the addition of thionyl chloride to a solution of the corresponding acid in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 30 minutes, then heated to 50°C and stirred at this temperature for 4 hours . After the complete conversion of the starting acid, the solvent is evaporated, and the product is used without further purification .Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxybenzoyl chloride consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . It has a molar refractivity of 49.9±0.3 cm³ .Chemical Reactions Analysis

3,5-Dimethoxybenzoyl chloride undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift .Physical And Chemical Properties Analysis

3,5-Dimethoxybenzoyl chloride has a density of 1.2±0.1 g/cm³, a boiling point of 284.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.4±3.0 kJ/mol and a flash point of 131.1±21.3 °C . The compound has a molar volume of 163.8±3.0 cm³ .Aplicaciones Científicas De Investigación

Solvolysis Mechanism Studies

3,5-Dimethoxybenzoyl chloride: has been utilized in kinetic studies to understand the solvolysis mechanism. The compound’s rate constants were measured in various solvents, and the data was analyzed using the extended Grunwald-Winstein (G-W) equation . This research is crucial for predicting reaction pathways and understanding the effects of substituents on solvolysis rates.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. It undergoes addition reactions with compounds like 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift . Such reactions are fundamental in creating complex organic molecules for pharmaceuticals and materials science.

Activation Parameter Determination

The study of 3,5-Dimethoxybenzoyl chloride also involves determining activation parameters, which are essential for understanding the energy requirements of chemical reactions. These parameters help in designing and optimizing new synthetic routes in chemical manufacturing .

Kinetic Solvent Isotope Effect Analysis

Researchers have used 3,5-Dimethoxybenzoyl chloride to analyze the kinetic solvent isotope effect in methanolysis. This analysis provides insights into the influence of solvent isotopes on the rate of solvolysis, which is significant for industrial solvent selection and reaction optimization .

Resonance and Inductive Effect Investigation

The compound’s solvolysis has been a subject of study to investigate the resonance and inductive effects of methoxy substituents. Understanding these effects is vital for predicting the behavior of similar compounds in various chemical environments .

Chemical and Organic Intermediate

3,5-Dimethoxybenzoyl chloride: is used as a chemical and organic intermediate in various binary solvent systems. Its role as an intermediate is pivotal in the synthesis of a wide range of organic compounds, impacting multiple industries, including pharmaceuticals and agrochemicals .

Nucleophilicity and Electrophilicity Scale Development

The compound has contributed to the development of scales for solvent ionizing power and nucleophilicity. These scales are crucial for chemists to understand and predict the behavior of solvents in reactions, leading to more efficient and targeted synthesis processes .

Mass Spectrometry Analysis

In mass spectrometry, 3,5-Dimethoxybenzoyl chloride can be used to generate spectra that aid in the identification and structural elucidation of organic compounds. This application is essential in analytical chemistry for quality control and research purposes .

Safety and Hazards

Mecanismo De Acción

Target of Action

3,5-Dimethoxybenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used to introduce the 3,5-dimethoxybenzoyl functional group into a molecule, which can then undergo further reactions .

Mode of Action

The mode of action of 3,5-Dimethoxybenzoyl chloride involves its reaction with other compounds in the presence of a catalyst. For example, it undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift . This reaction allows the 3,5-dimethoxybenzoyl group to be added to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to facilitate the synthesis of more complex organic compounds .

Pharmacokinetics

Like other benzoyl chlorides, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .

Result of Action

The primary result of the action of 3,5-Dimethoxybenzoyl chloride is the formation of new organic compounds. By reacting with other molecules and introducing the 3,5-dimethoxybenzoyl group, it enables the synthesis of a wide variety of chemical structures .

Propiedades

IUPAC Name |

3,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHPLWDYWAKYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938094 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxybenzoyl chloride | |

CAS RN |

17213-57-9 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17213-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence and position of methoxy groups influence the reactivity of 3,5-dimethoxybenzoyl chloride?

A1: The reactivity of 3,5-dimethoxybenzoyl chloride is significantly influenced by the inductive and resonance effects of the two methoxy substituents. Research suggests that in the absence of a para-methoxy substituent, the inductive effect of the two meta-methoxy groups dominates [, ]. This effect leads to a dual reaction mechanism during solvolysis, with the pathway (unimolecular or bimolecular) depending on the solvent's electrophilic/nucleophilic character []. Comparatively, the presence of a para-methoxy substituent, as in 3,4-dimethoxybenzoyl chloride, results in a predominant resonance effect, favoring a unimolecular solvolysis pathway []. Theoretical calculations using Density Functional Theory (DFT) support these observations, revealing a higher activation energy for the fragmentation of the 3,5-dimethoxybenzoyl chloride radical anion compared to the 2,6-dimethoxybenzoyl chloride isomer []. This difference highlights the impact of methoxy group positioning on reactivity.

Q2: How can computational chemistry be used to understand the reactivity of 3,5-dimethoxybenzoyl chloride?

A2: Computational methods, particularly DFT calculations, provide valuable insights into the reactivity of 3,5-dimethoxybenzoyl chloride []. By studying the energy of frontier molecular orbitals (specifically the LUMO), researchers can estimate electron affinities and predict the ease of radical anion formation []. Furthermore, analyzing the spin density distribution and calculating the activation energy (Ea) for C(O)Cl bond fragmentation in the radical anion helps explain the observed reactivity differences between isomers []. This information is crucial for understanding the reaction mechanism and predicting the outcomes of reactions involving 3,5-dimethoxybenzoyl chloride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)